molecular formula C25H37N5O7 B14248601 L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- CAS No. 435269-58-2

L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl-

Katalognummer: B14248601
CAS-Nummer: 435269-58-2
Molekulargewicht: 519.6 g/mol
InChI-Schlüssel: ZPUAMOALAPZDHH-KNTRFNDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- is a peptide compound composed of five amino acids: L-proline, L-tyrosine, L-leucine, L-alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of peptides with high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- involves its interaction with specific molecular targets and pathways. For example, the proline residue can influence protein folding and stability, while the tyrosine residue can participate in phosphorylation events critical for signal transduction. The peptide’s overall structure and composition determine its specific interactions and effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Proline analogues: Compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline.

    Other peptides: Peptides with similar sequences but different amino acid compositions.

Uniqueness

L-Proline, L-tyrosyl-L-leucyl-L-alanylglycyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and functions. Its ability to participate in various chemical reactions and its applications in diverse fields highlight its versatility and importance.

Eigenschaften

CAS-Nummer

435269-58-2

Molekularformel

C25H37N5O7

Molekulargewicht

519.6 g/mol

IUPAC-Name

(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H37N5O7/c1-14(2)11-19(29-23(34)18(26)12-16-6-8-17(31)9-7-16)24(35)28-15(3)22(33)27-13-21(32)30-10-4-5-20(30)25(36)37/h6-9,14-15,18-20,31H,4-5,10-13,26H2,1-3H3,(H,27,33)(H,28,35)(H,29,34)(H,36,37)/t15-,18-,19-,20-/m0/s1

InChI-Schlüssel

ZPUAMOALAPZDHH-KNTRFNDTSA-N

Isomerische SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.